2-[2-(4-Nonylphenoxy)ethoxy]ethanol
Overview
Description
Nonoxinolum, also known as Nonoxynol-9, is an organic compound that belongs to the family of nonionic surfactants. It is widely used in various cleaning and cosmetic products due to its surfactant properties. Nonoxinolum is most commonly known for its use as a spermicide in contraceptives, where it immobilizes and kills sperm cells by disrupting their cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonoxinolum is synthesized through the ethoxylation of nonylphenol. The process involves the reaction of nonylphenol with ethylene oxide under alkaline conditions. The degree of ethoxylation can vary, resulting in different forms of Nonoxinolum with varying numbers of ethylene oxide units. The reaction is typically carried out at elevated temperatures and pressures to ensure complete ethoxylation .
Industrial Production Methods
In industrial settings, Nonoxinolum is produced in large-scale reactors where nonylphenol and ethylene oxide are continuously fed into the reactor. The reaction is catalyzed by an alkaline catalyst, such as sodium hydroxide or potassium hydroxide. The product is then purified through distillation and filtration to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Nonoxinolum undergoes several types of chemical reactions, including:
Oxidation: Nonoxinolum can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can convert Nonoxinolum into its corresponding alcohols.
Substitution: Nonoxinolum can undergo substitution reactions where the nonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Oxidation of Nonoxinolum can produce nonylphenol ethoxylates with varying degrees of oxidation.
Reduction: Reduction reactions yield nonylphenol and ethylene glycol derivatives.
Substitution: Substitution reactions result in the formation of various nonylphenol derivatives.
Scientific Research Applications
Nonoxinolum has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell biology studies to disrupt cell membranes and study membrane dynamics.
Medicine: Utilized as a spermicide in contraceptives to prevent pregnancy. It is also being investigated for its potential use as a microbicide to prevent sexually transmitted infections.
Industry: Incorporated into cleaning products, detergents, and emulsifiers due to its surfactant properties.
Mechanism of Action
Nonoxinolum exerts its effects by interacting with the lipids in the cell membranes of sperm cells. It disrupts the membrane structure, causing the acrosome, neck, and midpiece of the spermatozoa to loosen and detach. This results in the immobilization and death of the sperm cells. The compound’s surfactant properties allow it to penetrate and disrupt the lipid bilayer of the cell membrane .
Comparison with Similar Compounds
Nonoxinolum is unique among nonionic surfactants due to its specific use as a spermicide. Similar compounds include:
Octoxynol-9: Another nonionic surfactant with similar spermicidal properties but with a different alkyl chain length.
Triton X-100: A nonionic surfactant used in laboratory settings for cell lysis and protein extraction.
Polysorbate 80: A nonionic surfactant used in pharmaceuticals and food products as an emulsifier.
Nonoxinolum stands out due to its specific application in contraceptives and its effectiveness in disrupting cell membranes, making it a valuable compound in both scientific research and industrial applications.
Properties
IUPAC Name |
2-[2-(4-nonylphenoxy)ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O3/c1-2-3-4-5-6-7-8-9-18-10-12-19(13-11-18)22-17-16-21-15-14-20/h10-13,20H,2-9,14-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXVTZPGEOGTGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058600 | |
Record name | 4-Nonylphenol diethoxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Liquid, Colorless liquid or white solid; [CAMEO] White or pale yellow solid; Hygroscopic (n >= 15; avg 15-100); Clear colorless or pale yellow liquid; Hygroscopic (n >= 5; avg 3-15); (n = avg # moles of ethylene oxide); [CHEMINFO] | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy-, branched | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Polyethylene glycol nonylphenyl ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6754 | |
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Solubility |
>1000 mg/l | |
Record name | POLYETHYLENE GLYCOL NONYLPHENYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6825 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
20427-84-3, 9016-45-9, 68412-54-4 | |
Record name | 4-Nonylphenol diethoxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20427-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Nonoxynol-2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020427843 | |
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Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2-[2-(4-nonylphenoxy)ethoxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy-, branched | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Nonylphenol diethoxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058600 | |
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Record name | Nonylphenol, ethoxylated | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.533 | |
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Record name | Nonylphenol, branched, ethoxylated | |
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Record name | 2-[2-(4-nonylphenoxy)ethoxy]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.818 | |
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Record name | Poly(oxy-1,2-ethanediyl), a-(nonylphenyl)-w-hydroxy- (CAS 9016-45-9) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Poly (oxy-1,2-ethanediyl), alpha -(nonylphenyl)-omega-hydroxy-, branched | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NONOXYNOL-2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4A966MO25 | |
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Record name | POLYETHYLENE GLYCOL NONYLPHENYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6825 | |
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Melting Point |
42-43 °C | |
Record name | POLYETHYLENE GLYCOL NONYLPHENYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6825 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the physicochemical properties of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol that make it suitable as a pesticide spray adjuvant?
A1: The research article highlights that this compound, as a component of APSA-80, exhibits strong surface activity. [] This property enables it to significantly reduce the surface tension of water, reaching approximately 20 mNm−1 at its critical micelle concentration (CMC) of 0.006 g%. [] This reduction in surface tension is crucial for enhancing the spreading and penetration of pesticide solutions on plant surfaces, ultimately improving their efficacy.
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